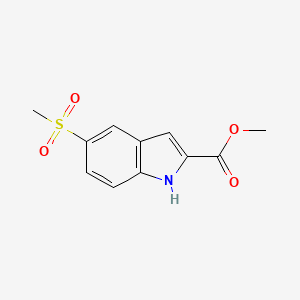

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methylsulfonyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-16-11(13)10-6-7-5-8(17(2,14)15)3-4-9(7)12-10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOKZHQKGPZQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352869 | |

| Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-28-5 | |

| Record name | Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205873-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(methanesulfonyl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 205873-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

An In-Depth Technical Guide to the

Executive Summary

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the indole-2-carboxylate framework, a common scaffold in pharmacologically active compounds, combined with the electron-withdrawing and hydrogen-bond accepting properties of the 5-methylsulfonyl group, makes it a target of significant synthetic interest. This guide provides a comprehensive overview of a robust and efficient synthetic strategy for its preparation, centered on the venerable Fischer indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss key considerations for process optimization and characterization, tailored for researchers, chemists, and drug development professionals.

Introduction

The Indole-2-Carboxylate Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1][2] Specifically, the indole-2-carboxylic acid and its ester derivatives serve as crucial intermediates and key structural motifs in a wide array of bioactive molecules, including HIV-1 integrase inhibitors and antitubercular agents.[3][4] Their rigid bicyclic structure provides a versatile platform for introducing functional groups in a well-defined three-dimensional space, enabling precise interactions with biological targets.

The Role of the 5-Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is a key functional group in modern drug design. It is a strong hydrogen bond acceptor and is metabolically stable. Its potent electron-withdrawing nature significantly modulates the electronic properties of the indole ring, influencing its reactivity and potential for intermolecular interactions, such as π-π stacking.[3] The incorporation of this group at the 5-position of the indole scaffold is a strategic choice to enhance physicochemical properties and biological activity.

Overview of Synthetic Strategies

The construction of the indole ring system can be achieved through various classic and modern synthetic methods.[1][5] For the synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, the most direct and reliable approach is the Fischer indole synthesis.[6][7] This method involves the acid-catalyzed cyclization of an appropriately substituted phenylhydrazone. An alternative strategy could involve the synthesis of a 5-(methylthio)indole intermediate followed by oxidation to the desired sulfone, a common transformation in organic synthesis.[8] This guide will focus on the former, more direct Fischer indole synthesis pathway, leveraging its predictability and efficiency.

Retrosynthetic Analysis and Strategy Selection

The chosen synthetic strategy hinges on a retrosynthetic disconnection of the indole C2-N1 and C3-C3a bonds, which is characteristic of the Fischer indole synthesis. This approach identifies a substituted phenylhydrazine and a pyruvate ester as the key starting materials.

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous due to the commercial availability of the starting materials and the robustness of the Fischer cyclization, which is known to tolerate a wide range of functional groups. A patent for the synthesis of a structurally related compound, 5-(2-methylsulfamoyl-ethyl)-lH-indole-2-carboxylic acid ethyl ester, validates this approach by successfully employing a Fischer indole reaction between a substituted phenylhydrazine and ethyl pyruvate.[9]

Synthesis Pathway and Mechanistic Insights

The synthesis is a two-step process that is often performed in a single pot: (1) formation of the phenylhydrazone intermediate, and (2) acid-catalyzed intramolecular cyclization.

Step 1: Phenylhydrazone Formation

The reaction is initiated by the condensation of (4-(methylsulfonyl)phenyl)hydrazine with methyl pyruvate. This reaction typically proceeds readily in a protic solvent like ethanol or acetic acid at room temperature to yield the corresponding phenylhydrazone intermediate.

Step 2: Acid-Catalyzed Fischer Indole Cyclization

The crucial indole-forming step is the acid-catalyzed cyclization of the phenylhydrazone. The mechanism is a well-studied cascade of reactions:[10][11]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[3][3]-Sigmatropic Rearrangement: Protonation of the enamine facilitates a[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the phenyl ring.

-

Rearomatization: A proton transfer restores the aromaticity, yielding a di-imine intermediate.

-

Cyclization & Elimination: The terminal imine nitrogen attacks the iminium carbon to form a five-membered ring (an aminal). Subsequent elimination of ammonia under acidic conditions, driven by the formation of the stable, aromatic indole ring, yields the final product.

Caption: Key stages of the Fischer indole synthesis mechanism.

A variety of Brønsted and Lewis acids can catalyze this reaction, including sulfuric acid, polyphosphoric acid (PPA), and zinc chloride.[6]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Notes |

| (4-(methylsulfonyl)phenyl)hydrazine | 17852-65-8 | 186.23 | Or its hydrochloride salt |

| Methyl pyruvate | 617-35-6 | 102.09 | Anhydrous |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous, 200 proof |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Concentrated (98%) |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Hexanes | 110-54-3 | 86.18 | ACS Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution |

| Brine | 7647-14-5 | 58.44 | Saturated aqueous NaCl solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |

Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Flash chromatography setup (optional)

Synthetic Procedure

-

Hydrazone Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-(methylsulfonyl)phenyl)hydrazine (10.0 g, 53.7 mmol, 1.0 equiv).

-

Add anhydrous ethanol (100 mL) to the flask and stir to dissolve/suspend the hydrazine.

-

Slowly add methyl pyruvate (5.48 g, 53.7 mmol, 1.0 equiv) to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a color change or precipitation of a solid.

-

Fischer Indole Cyclization: Cool the mixture in an ice bath to 0-5 °C.

-

Slowly and carefully add concentrated sulfuric acid (10 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 300 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Characterization Data and Expected Results

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₁₁NO₄S |

| Molecular Weight | 253.28 g/mol |

| Expected Yield | 65-80% |

| ¹H NMR (DMSO-d₆) | δ (ppm) ~12.0 (s, 1H, NH), 8.1 (s, 1H), 7.7-7.5 (m, 2H), 7.2 (s, 1H), 3.8 (s, 3H, OCH₃), 3.2 (s, 3H, SO₂CH₃) |

| Mass Spec (ESI+) | m/z = 254.0 [M+H]⁺, 276.0 [M+Na]⁺ |

Process Optimization and Troubleshooting

-

Catalyst Choice: If the reaction with sulfuric acid is sluggish or gives low yields, other acid catalysts can be explored. Polyphosphoric acid (PPA) is often an excellent choice for Fischer indole cyclizations, typically run at higher temperatures (100-140 °C) without a co-solvent. Lewis acids like ZnCl₂ can also be effective.

-

One-Pot vs. Two-Step: While the described protocol is essentially a one-pot procedure, isolating the hydrazone intermediate before proceeding with the cyclization can sometimes improve the overall yield and purity by removing unreacted starting materials.

-

Purification: The product's polarity, due to the sulfone and ester groups, makes it amenable to silica gel chromatography. A gradient elution from hexanes to ethyl acetate is typically effective for separating it from less polar impurities. Recrystallization is a viable and scalable alternative if a suitable solvent system is identified.

-

Side Reactions: Incomplete reaction is the most likely issue. This can be addressed by increasing the reaction time, temperature, or using a stronger acid catalyst. Ensure starting materials are pure and anhydrous, as water can interfere with the reaction.

Conclusion

The synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is reliably achieved through the Fischer indole synthesis. The presented pathway, utilizing (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate, offers a direct, efficient, and scalable route to this valuable chemical intermediate. By understanding the underlying reaction mechanism and key experimental parameters, researchers can confidently produce this compound in high yield and purity, facilitating its use in drug discovery and advanced materials research.

References

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Combinatorial Chemistry Review. (2020). Synthesis of Indole-2-carboxylic Esters. [Link]

-

Deng, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]

-

Wang, G. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry. [Link]

-

Singh, V., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports. [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. [Link]

-

Gribble, G. W. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

-

J&K Scientific LLC. (n.d.). Fischer Indole Synthesis. [Link]

- Google Patents. (2008).

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. iris.unina.it [iris.unina.it]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. jk-sci.com [jk-sci.com]

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate chemical properties

An In-depth Technical Guide to Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in authoritative sources.

Introduction and Strategic Importance

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (CAS No. 205873-28-5) has emerged as a compound of significant interest, primarily serving as a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure uniquely combines the privileged indole scaffold with an electron-withdrawing methylsulfonyl group and a reactive carboxylate ester. This specific arrangement of functional groups imparts distinct electronic properties and provides multiple handles for synthetic modification, making it an attractive starting point for developing novel therapeutics.

The indole core is a cornerstone in drug discovery, present in numerous natural products and pharmaceuticals that modulate a wide array of biological pathways.[2] The addition of a methylsulfonyl group at the 5-position significantly influences the molecule's polarity, solubility, and ability to engage in hydrogen bonding, which can be critical for enhancing pharmacokinetic profiles and target binding affinity.[1] This guide will explore the essential technical data required to effectively utilize this compound in a research and development setting.

Caption: Chemical Structure of the Topic Compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data below has been consolidated from various chemical and safety data sources.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 205873-28-5 | [1][3] |

| Molecular Formula | C₁₁H₁₁NO₄S | [4][5] |

| Molecular Weight | 253.28 g/mol | [1][4] |

| IUPAC Name | methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | [4] |

| Synonyms | 5-(Methylsulfonyl)indole-2-carboxylic acid methyl ester | [1] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Low water solubility is likely. | [6] |

| Storage Temperature | 0-8°C, Keep in a dry place. | [1][6] |

| Predicted XlogP | 1.7 | [7] |

Spectroscopic Signature

While experimental spectra are best obtained on a specific batch, the expected spectroscopic characteristics based on the structure are outlined below. These are critical for reaction monitoring and quality control.

| Technique | Expected Characteristics |

| ¹H NMR | - N-H Proton: A broad singlet, typically downfield (>10 ppm).- Aromatic Protons: Signals for H-3, H-4, H-6, and H-7 on the indole ring. The electron-withdrawing SO₂Me and CO₂Me groups will shift adjacent protons downfield. Expect complex splitting patterns due to proton-proton coupling.- SO₂CH₃ Protons: A sharp singlet around 3.1-3.3 ppm.- OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal in the 160-165 ppm region.- Indole Carbons: 8 distinct signals for the indole ring carbons, with quaternary carbons identifiable via DEPT experiments.[8]- SO₂CH₃ Carbon: Signal around 40-45 ppm.- OCH₃ Carbon: Signal around 50-55 ppm. |

| IR Spectroscopy | - N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.- C=O Stretch (Ester): A strong, sharp peak around 1700-1725 cm⁻¹.- S=O Stretch (Sulfone): Two strong peaks, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). |

| Mass Spectrometry | - [M+H]⁺: Expected at m/z 254.04816.- [M+Na]⁺: Expected at m/z 276.03010.[7]- Fragmentation: Look for characteristic losses of OCH₃, CO₂Me, and SO₂Me. |

Synthesis and Purification Protocol

While several suppliers offer this compound, understanding its synthesis is crucial for custom modifications or scale-up. A common and effective route to substituted indole-2-carboxylates is the Fischer indole synthesis. The following protocol is a representative, field-proven methodology adapted from established principles of indole synthesis.[9]

Proposed Synthetic Pathway

The synthesis involves two key stages: (1) Formation of a hydrazone from (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate, and (2) Acid-catalyzed cyclization (Fischer Indolization) to form the indole ring.

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol

Caution: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]

Step 1: Hydrazone Formation

-

To a stirred solution of (4-(methylsulfonyl)phenyl)hydrazine (1.0 eq) in ethanol (5 mL/mmol), add methyl pyruvate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrazone product often precipitates. If not, reduce the solvent volume under vacuum.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Fischer Indole Cyclization

-

Prepare the cyclization agent. Polyphosphoric acid (PPA) is effective, but a mixture of sulfuric acid in ethanol can also be used.

-

Add the dried hydrazone intermediate from Step 1 portion-wise to the pre-heated cyclization agent (e.g., PPA at 80-100°C) with vigorous stirring.

-

Maintain the temperature and continue stirring for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring the hot mixture onto crushed ice with stirring.

-

The crude product will precipitate. Neutralize the aqueous solution carefully with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7.

-

Collect the solid by filtration and wash thoroughly with water.

Purification

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

-

Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography, using a gradient elution system (e.g., 10-40% ethyl acetate in hexane).

Chemical Reactivity and Derivatization Potential

The utility of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate lies in its predictable reactivity at several sites, allowing for the construction of diverse molecular libraries.

Caption: Key Reactivity Pathways for Derivatization.

Ester Hydrolysis and Amide Formation

The most common and arguably most valuable reaction is the saponification (hydrolysis) of the methyl ester to its corresponding carboxylic acid. This is a critical step, as the resulting carboxylic acid is the direct precursor for forming a wide range of amide derivatives.[11]

Protocol: Ester Hydrolysis

-

Dissolve Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

The carboxylic acid will precipitate. Collect the solid by filtration, wash with water, and dry to yield 5-(methylsulfonyl)-1H-indole-2-carboxylic acid.

This acid can then be coupled with various amines using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to generate libraries of bioactive indole-2-carboxamides.[12][13]

Reactivity of the Indole Ring

-

N-H Functionalization: The indole nitrogen (N-1) can be readily alkylated or acylated under basic conditions. The electron-withdrawing nature of the substituents on the ring makes the N-H proton more acidic, facilitating its deprotonation.

-

C-3 Position Reactivity: While the C-2 position is blocked, the C-3 position remains the most nucleophilic carbon and is susceptible to electrophilic substitution, such as in the Vilsmeier-Haack or Mannich reactions. However, the strong electron-withdrawing effect of the C-2 ester can deactivate the ring towards these reactions compared to unsubstituted indole.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its primary application is in medicinal chemistry as a scaffold for drug candidates.

-

Antiparasitic Agents: Research has explicitly demonstrated its use in the synthesis of 1H-indole-2-carboxamides that exhibit potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11][12] In these studies, the methylsulfonyl group at the 5-position was explored as part of the structure-activity relationship (SAR) optimization.[12]

-

General Drug Discovery: The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the basis for drugs targeting cancer, inflammation, and central nervous system disorders.[2][14] This specific intermediate provides a robust entry point into novel chemical space for these therapeutic areas.

-

Agrochemicals: The structural motifs present are also relevant in the development of new crop protection agents, where modulation of physicochemical properties is key to efficacy and delivery.[1]

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount to ensure safety. The following guidelines are based on safety data sheets for structurally related indole compounds.

-

Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6][15][16]

-

Handling Precautions:

-

Storage:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

-

PubChem. (n.d.). Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet. Retrieved from [Link][6]

-

Acros Pharmatech. (n.d.). Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. Retrieved from [Link][5]

-

PubChemLite. (n.d.). Methyl 5-(methylsulfonyl)-1h-indole-2-carboxylate (C11H11NO4S). Retrieved from [Link][7]

-

De Heuvel, D., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link][11]

-

De Heuvel, D., et al. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Retrieved from [Link][12]

-

Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. Retrieved from [Link][9]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2845. Retrieved from [Link][2]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link][8]

-

El-Sayed, M. A. A., et al. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Scientific Reports, 12(1), 20798. Retrieved from [Link][14]

-

Abdulkadir, A. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8936. Retrieved from [Link][13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. METHYL 5-(METHYLSULFONYL)-1H-INDOLE-2-CARBOXYLATE | 205873-28-5 [chemicalbook.com]

- 4. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | C11H11NO4S | CID 735868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate [acrospharmatech.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. PubChemLite - Methyl 5-(methylsulfonyl)-1h-indole-2-carboxylate (C11H11NO4S) [pubchemlite.lcsb.uni.lu]

- 8. tetratek.com.tr [tetratek.com.tr]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from the parent compound, Methyl 1H-indole-2-carboxylate, to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of this and structurally related molecules.

Introduction: The Importance of Spectroscopic Validation

Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its prevalence in biologically active molecules. The introduction of a methylsulfonyl group at the 5-position and a methyl carboxylate at the 2-position creates a unique electronic and steric environment, which can significantly influence its biological activity.

Accurate structural elucidation and purity assessment are paramount in the synthesis and development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, confirming its identity and integrity. This guide will dissect the predicted spectroscopic signature of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, explaining the rationale behind the expected data based on fundamental chemical principles.

Molecular Structure and Predicted Spectroscopic Workflow

The workflow for the spectroscopic characterization of a synthesized compound like Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is a systematic process to ensure its structural identity.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic validation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following predictions are based on the known data for Methyl 1H-indole-2-carboxylate and the established effects of a strong electron-withdrawing group like the methylsulfonyl group.

Predicted ¹H NMR Data

The methylsulfonyl (—SO₂CH₃) group is strongly electron-withdrawing. When placed at the 5-position of the indole ring, it will significantly deshield the protons on the benzene portion of the indole, causing their signals to shift downfield (to a higher ppm value).

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (in DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Rationale for Prediction |

| ~12.0 - 12.5 | br s | N-H | The indole N-H proton is acidic and its chemical shift is solvent-dependent. |

| ~8.2 - 8.4 | d | H-4 | Strongly deshielded by the adjacent electron-withdrawing SO₂CH₃ group. |

| ~7.8 - 8.0 | dd | H-6 | Deshielded by the SO₂CH₃ group and coupled to H-7. |

| ~7.6 - 7.8 | d | H-7 | Coupled to H-6. |

| ~7.2 - 7.4 | s | H-3 | Typical chemical shift for the H-3 proton of an indole-2-carboxylate. |

| ~3.9 | s | O-CH₃ | Ester methyl protons. |

| ~3.2 | s | S-CH₃ | Methyl protons of the sulfonyl group. |

Predicted ¹³C NMR Data

The electron-withdrawing nature of the methylsulfonyl group also influences the ¹³C NMR spectrum. The carbon atom directly attached to the sulfonyl group (C-5) will be significantly deshielded, as will other carbons in the aromatic ring due to resonance effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate (in DMSO-d₆)

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale for Prediction |

| ~161 | C=O | Ester carbonyl carbon. |

| ~139 | C-7a | Quaternary carbon. |

| ~135 | C-5 | Directly attached to the electron-withdrawing SO₂CH₃ group, causing a significant downfield shift. |

| ~130 | C-2 | Quaternary carbon attached to the carboxylate. |

| ~128 | C-3a | Quaternary carbon. |

| ~125 | C-4 | Deshielded by the adjacent SO₂CH₃ group. |

| ~122 | C-6 | Deshielded by the SO₂CH₃ group. |

| ~114 | C-7 | Aromatic carbon. |

| ~109 | C-3 | Aromatic carbon. |

| ~52 | O-CH₃ | Ester methyl carbon. |

| ~44 | S-CH₃ | Methyl carbon of the sulfonyl group. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. Use 2D NMR techniques like COSY and HSQC if necessary for unambiguous assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is expected to show characteristic absorption bands for the N-H, C=O, and S=O bonds.

Caption: Key expected regions in the IR spectrum of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Assignment | Functional Group |

| 3300 - 3400 | N-H stretch | Indole N-H |

| 2850 - 3100 | C-H stretch | Aromatic and aliphatic C-H |

| ~1700 - 1720 | C=O stretch | Ester carbonyl |

| ~1450 - 1600 | C=C stretch | Aromatic ring |

| ~1300-1350 & 1150-1180 | S=O stretch | Sulfonyl group (asymmetric & symmetric) |

| ~1200 - 1300 | C-O stretch | Ester C-O |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can further confirm its structure.

Table 4: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment |

| 253 | [M]⁺, Molecular ion |

| 222 | [M - OCH₃]⁺ |

| 194 | [M - COOCH₃]⁺ |

| 174 | [M - SO₂CH₃]⁺ |

The molecular ion peak [M]⁺ is expected at an m/z of 253, corresponding to the molecular weight of the compound (C₁₁H₁₁NO₄S). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the ester's methoxy group (-OCH₃), the entire methyl carboxylate group (-COOCH₃), and the methylsulfonyl group (-SO₂CH₃).

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively non-volatile compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

-

Ionization: Ionize the sample using the chosen method. ESI is a "soft" ionization technique that often results in a prominent protonated molecular ion peak [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.

Conclusion

While experimental spectroscopic data for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate is not currently found in the surveyed literature, this guide provides a robust, predictive framework for its characterization. By understanding the fundamental principles of NMR, IR, and MS, and by using data from structurally related compounds, researchers can confidently interpret the spectra of this and similar molecules. The protocols and predictive data presented herein serve as a valuable resource for the synthesis, identification, and quality control of novel indole derivatives in a drug discovery and development setting.

References

- Note: As no direct literature with experimental data for the target compound was found, this reference list includes sources for the parent compound's data and general spectroscopic principles.

-

PubChem. Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Cruz-López, O., Gallo, M. A., Espinosa, A., & Campos, J. M. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188. [Link]

Crystal structure of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

An In-depth Technical Guide to the Prospective Crystal Structure Determination of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive and technically robust pathway for determining the crystal structure of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. As a compound of interest within medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and facilitating rational drug design. While a solved crystal structure for this specific molecule is not currently available in open-access crystallographic databases, this document provides a detailed, field-proven methodology for its determination, from synthesis to final structural analysis.

Introduction: The Significance of Indole Scaffolds and Sulfonyl Moieties in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it a versatile template for targeting a wide range of biological receptors and enzymes. The addition of a methylsulfonyl group at the 5-position, as in the case of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, can significantly modulate the compound's physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor and can enhance solubility and metabolic stability, making this class of compounds particularly interesting for drug development. Elucidating the precise three-dimensional arrangement of these functional groups through single-crystal X-ray diffraction is therefore a critical step in understanding their biological activity.

Part 1: Synthesis and Purification of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate

A robust and scalable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. While various methods for the synthesis of substituted indoles exist, a common approach involves the modification of a pre-existing indole core.

Proposed Synthetic Pathway:

A plausible route to the target compound could involve the oxidation of a corresponding methylthio-substituted indole, which in turn can be synthesized from commercially available starting materials.

Experimental Protocol: Synthesis

-

Starting Material: Methyl 5-(methylthio)-1H-indole-2-carboxylate.

-

Oxidation: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, portion-wise at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.

-

Perform an aqueous workup to remove impurities.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>98%).

Part 2: Crystallization Strategy

The growth of high-quality single crystals is often the most challenging step in structure determination. A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Screen a diverse range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated solutions of the compound in various solvents in small vials. Loosely cap the vials to allow for slow evaporation of the solvent.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized glass slide and invert it over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

-

Solvent/Anti-Solvent Diffusion: Create a layered system with a solution of the compound in a good solvent at the bottom and an anti-solvent (in which the compound is poorly soluble) carefully layered on top.

-

-

Temperature Control: Conduct crystallization experiments at different temperatures (e.g., room temperature, 4 °C, and -20 °C) to control the rate of crystal growth.

-

Observation: Regularly inspect the crystallization trials under a microscope for the formation of single, well-defined crystals.

Part 3: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Experimental Workflow: X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Steps:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.

-

Structure Validation: The final structure is validated using software tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability.

Part 4: Anticipated Structural Features and Their Implications

Based on the known structures of similar indole derivatives, several key structural features can be anticipated for Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Expected Molecular Geometry:

-

The indole ring system is expected to be essentially planar.

-

The methylsulfonyl and methyl carboxylate groups will be appended to this planar core. The torsion angles defining the orientation of these substituents will be of particular interest as they will influence the overall molecular conformation and packing.

Potential Intermolecular Interactions:

The presence of the N-H group of the indole, the carbonyl oxygen of the ester, and the sulfonyl oxygens provides multiple opportunities for hydrogen bonding. These interactions are likely to play a crucial role in the crystal packing.

-

N-H···O=C Hydrogen Bonds: The indole N-H is a good hydrogen bond donor and is expected to interact with the carbonyl oxygen of the ester group of a neighboring molecule, potentially forming chains or dimers.

-

N-H···O=S Hydrogen Bonds: The sulfonyl oxygens are also strong hydrogen bond acceptors and could compete with the carbonyl oxygen in forming hydrogen bonds with the indole N-H.

-

C-H···O Interactions: Weaker C-H···O interactions involving the aromatic C-H groups and the ester or sulfonyl oxygens may also contribute to the overall packing.

-

π-π Stacking: The planar indole rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Data Presentation: Hypothetical Crystallographic Data Table

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or similar |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 2000 |

| Z | 2, 4, or 8 |

| R-factor (%) | < 5 |

Conclusion

This technical guide provides a comprehensive roadmap for the determination and analysis of the crystal structure of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain crucial three-dimensional structural information. This knowledge will be invaluable for understanding the compound's properties and for guiding the design of new and more effective indole-based therapeutic agents. The elucidation of this crystal structure would be a valuable addition to the structural chemistry of medicinally relevant small molecules.

References

-

PubChem. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link][1]

-

PrepChem. Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. [Link][2]

-

PubChem. Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link][3]

-

PubChem. Methyl 5-chloro-1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link][4]

-

PubChem. Methyl indole-3-carboxylate. National Center for Biotechnology Information. [Link][5]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link][6]

Sources

- 1. Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate | C11H11NO4S | CID 735868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-chloro-1H-indole-2-carboxylate | C10H8ClNO2 | CID 4777711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate: Starting Materials and Core Methodologies

This guide provides a comprehensive overview of the synthetic pathways for obtaining Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The focus is on elucidating the selection of starting materials and detailing two robust synthetic strategies: the Fischer Indole Synthesis and the Reissert Indole Synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The title compound, Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate, incorporates a sulfonyl group, a common bioisostere for various functional groups that can enhance pharmacological properties such as solubility and metabolic stability. The ester at the 2-position provides a handle for further chemical modifications, making this a versatile intermediate for the synthesis of a diverse range of bioactive molecules.

Strategic Approaches to Synthesis

Two classical and highly effective methods for the construction of the indole ring system are particularly well-suited for the synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate. The choice between these routes will often depend on the availability of starting materials and the desired scale of the synthesis.

-

Fischer Indole Synthesis: A robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone.[3][4]

-

Reissert Indole Synthesis: A versatile approach that begins with an o-nitrotoluene derivative and diethyl oxalate.[5][6]

The following sections will provide a detailed examination of the starting materials and a step-by-step guide for each of these synthetic routes.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a reliable method for constructing the indole ring.[1][3] The general mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement under acidic conditions to yield the indole.[3]

To achieve the desired substitution pattern of the target molecule, the key starting materials are (4-(methylsulfonyl)phenyl)hydrazine and methyl pyruvate .

Synthesis of Starting Material: (4-(methylsulfonyl)phenyl)hydrazine

This crucial precursor can be synthesized from the commercially available 4-methylsulfonylaniline.

Experimental Protocol:

-

Diazotization: 4-methylsulfonylaniline is dissolved in hydrochloric acid and cooled to a temperature below -10°C.[7]

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.[7]

-

Reduction: The diazonium salt solution is then treated with a solution of tin(II) chloride dihydrate in hydrochloric acid, again keeping the temperature below -10°C.[7]

-

The resulting solid, (4-(methylsulfonyl)phenyl)hydrazine hydrochloride, is collected by filtration and dried.[7]

Indole Ring Formation

Experimental Protocol:

-

Hydrazone Formation: (4-(methylsulfonyl)phenyl)hydrazine hydrochloride is reacted with methyl pyruvate in a suitable solvent, such as ethanol or acetic acid.[8] The reaction is typically carried out at room temperature or with gentle heating.

-

Cyclization: The formed hydrazone is then subjected to acid-catalyzed cyclization. Common catalysts include Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids such as zinc chloride.[2][3] The reaction is heated to promote the rearrangement and cyclization.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent and purified by column chromatography or recrystallization to yield Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate.

Visualizing the Fischer Indole Synthesis

Caption: Workflow for the Fischer Indole Synthesis of the target molecule.

Route 2: The Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative and effective route, starting from an ortho-nitrotoluene derivative.[5][9] The key steps involve the condensation with diethyl oxalate followed by a reductive cyclization.[5]

For the synthesis of our target molecule, the required starting materials are 4-(methylsulfonyl)-2-nitrotoluene and diethyl oxalate .

Synthesis of Starting Material: 4-(methylsulfonyl)-2-nitrotoluene

This starting material can be prepared from 2-nitrotoluene.

Experimental Protocol:

-

Sulfonation: 2-nitrotoluene is reacted with chlorosulfonic acid to introduce a sulfonyl chloride group at the para position.[10]

-

Acyl Chloride Reaction: The resulting 3-nitro-4-methylbenzenesulfonyl chloride is then reacted with a methylating agent to form the methyl sulfone.[10] A common method involves reaction with sodium sulfite to form the sulfinate, followed by methylation.

Indole Ring Formation

Experimental Protocol:

-

Condensation: 4-(methylsulfonyl)-2-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or potassium ethoxide, to form ethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)-3-oxobutanoate.[5]

-

Reductive Cyclization: The nitro group of the resulting pyruvate derivative is then reduced and cyclized to form the indole ring. Common reducing agents include zinc dust in acetic acid or iron in acetic acid.[5][9][11] This step directly yields the indole-2-carboxylic acid.

-

Esterification: The resulting 5-(methylsulfonyl)-1H-indole-2-carboxylic acid is then esterified to the desired methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Visualizing the Reissert Indole Synthesis

Caption: Workflow for the Reissert Indole Synthesis of the target molecule.

Comparative Analysis of Synthetic Routes

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis |

| Key Starting Materials | (4-(methylsulfonyl)phenyl)hydrazine, Methyl pyruvate | 4-(methylsulfonyl)-2-nitrotoluene, Diethyl oxalate |

| Key Transformations | Hydrazone formation,[5][5]-Sigmatropic rearrangement | Condensation, Reductive cyclization |

| Number of Steps | Generally fewer steps from the hydrazine | May require more steps for starting material synthesis |

| Potential Challenges | Stability of the hydrazine, control of the cyclization conditions | Handling of strong bases and reducing agents |

| Versatility | Widely applicable to a variety of substituted indoles | Good for accessing 2-carboxyindoles |

Conclusion

The synthesis of Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate can be effectively achieved through either the Fischer or Reissert indole synthesis methodologies. The selection of the optimal route will be guided by factors such as the availability and cost of starting materials, desired scale, and the specific expertise and equipment available in the laboratory. Both pathways offer a reliable means to access this valuable intermediate, paving the way for the development of novel therapeutic agents.

References

-

Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Reissert Indole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

- Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

Fischer Indole Synthesis. (n.d.). Grokipedia. Retrieved from [Link]

-

Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]

-

Why oxalate ester is used for Reissert indole synthesis? (2019, April 30). Reddit. Retrieved from [Link]

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene. (n.d.). Google Patents.

-

(4-methylsulfanyl-phenyl)-hydrazine. (n.d.). ChemSynthesis. Retrieved from [Link]

- Synthesis of 4-sulfonamidophenyl hydrazines. (n.d.). Google Patents.

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Reissert Indole Synthesis [drugfuture.com]

- 7. 4-(Methylsulfonyl)phenylhydrazine hydrochloride | 17852-67-4 [amp.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Fischer Indole Synthesis for Substituted Indoles

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its unique biological activity, making the efficient synthesis of substituted indoles a critical endeavor for researchers in drug discovery and development. Among the myriad of synthetic routes, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely employed methods for constructing the indole scaffold.[1][4][5] This guide provides an in-depth technical exploration of the Fischer indole synthesis, focusing on its mechanism, practical considerations for synthesizing substituted indoles, and its application in modern drug development.

The Core Reaction: Mechanism and Causality

The Fischer indole synthesis is fundamentally the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][4][5][6] The reaction's success and selectivity are highly dependent on the interplay of electronic and steric factors in the starting materials and the choice of acid catalyst.

The Mechanistic Pathway

The accepted mechanism, first proposed by Robinson, proceeds through several key steps:[7]

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone) to form an arylhydrazone.[4][6] This is a standard acid-catalyzed condensation reaction.

-

Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.[4][6][8] The carbonyl compound must possess at least two alpha-hydrogens to facilitate this step.[9]

-

[1][1]-Sigmatropic Rearrangement: The ene-hydrazine then undergoes a[1][1]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to the Cope rearrangement.[4][6][8] This irreversible step breaks the weak N-N bond and forms a new C-C bond, establishing the core carbon framework of the indole.[1]

-

Aromatization and Cyclization: The resulting di-imine intermediate readily aromatizes. Subsequent acid-catalyzed cyclization forms a cyclic aminal.[4]

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the aminal, driven by the formation of the energetically favorable aromatic indole ring.[4][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole structure.[4]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Synthesizing Substituted Indoles: A Field Guide

The true power of the Fischer indole synthesis lies in its ability to generate a vast array of substituted indoles by judiciously choosing the starting arylhydrazine and carbonyl compound.

Influence of Substituents

-

On the Arylhydrazine: Electron-donating groups on the aromatic ring of the hydrazine generally facilitate the reaction, while electron-withdrawing groups can hinder it. The position of the substituent also dictates the substitution pattern on the final indole's benzene ring.

-

On the Carbonyl Compound: The structure of the aldehyde or ketone determines the substitution at the 2- and 3-positions of the indole ring.

-

Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to a mixture of two regioisomeric indoles.[1][9] The regioselectivity is influenced by the acidity of the medium, steric effects, and the substitution on the hydrazine.[1][9]

-

Aldehydes: While the reaction generally works with aldehydes, acetaldehyde itself is problematic and does not typically yield the parent indole directly.[1][5] However, using pyruvic acid followed by decarboxylation can produce indole.[1][6]

-

| Starting Materials | Resulting Indole Substitution Pattern | Notes |

| Arylhydrazine | ||

| Substituted Phenylhydrazine | Substitution on the benzene portion of the indole. | Electron-donating groups are generally favorable. |

| Carbonyl Compound | ||

| Acetone | 2-Methylindole | |

| Propiophenone | 2-Phenyl-3-methylindole | |

| Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | A common example of a tricyclic indole synthesis.[10] |

| Pyruvic Acid | Indole-2-carboxylic acid | Can be decarboxylated to yield the parent indole.[6] |

| Unsymmetrical Ketone (e.g., 2-Butanone) | Mixture of 2,3-dimethylindole and 2-ethylindole | Regioselectivity is a key consideration. |

Choice of Catalyst: A Critical Parameter

The selection of the acid catalyst is crucial and often substrate-dependent.[2][11] Both Brønsted and Lewis acids are commonly employed.

-

Brønsted Acids:

-

Lewis Acids:

The strength of the acid can significantly impact the reaction outcome. An overly strong acid may lead to decomposition, while a weak acid might not be sufficient to promote the reaction.[11]

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone is a representative example of the Fischer indole synthesis.

Materials:

-

Phenylhydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Hydrazone Formation (Optional Isolation): While often performed as a one-pot synthesis, the hydrazone can be pre-formed.[1][9][12] In a round-bottom flask, dissolve phenylhydrazine hydrochloride in ethanol. Add acetophenone and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

-

Indolization:

-

If the hydrazone was isolated, add it to pre-heated polyphosphoric acid (approx. 100-120°C) with vigorous stirring.

-

For a one-pot procedure, after the initial reflux to form the hydrazone, the solvent can be removed under reduced pressure, and PPA can be added directly to the crude hydrazone.

-

-

Reaction Monitoring: The reaction mixture will typically darken. Monitor the progress of the reaction by TLC until the starting material is consumed (usually 30-60 minutes).

-

Workup:

-

Carefully pour the hot reaction mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: A typical experimental workflow for the Fischer indole synthesis.

Applications in Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, and the Fischer indole synthesis has been instrumental in the synthesis of numerous blockbuster drugs.[2]

-

Triptans: This class of anti-migraine drugs, including Sumatriptan and Zolmitriptan, are frequently synthesized using the Fischer indole synthesis.[4]

-

Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), its synthesis involves a key Fischer indole cyclization step.[4][10]

-

Ondansetron: An antiemetic used to prevent nausea and vomiting, its synthesis also utilizes this classic reaction.[10]

The continued application of this century-old reaction in modern drug synthesis is a testament to its robustness and versatility.[2]

Limitations and Modern Modifications

Despite its strengths, the Fischer indole synthesis has limitations. The reaction conditions can be harsh, and certain functional groups may not be tolerated.[1][5] The synthesis of the parent indole from acetaldehyde is not straightforward.[1]

To address these challenges, several modifications have been developed:

-

Buchwald Modification: A palladium-catalyzed cross-coupling reaction allows for the synthesis of N-arylhydrazones, expanding the scope of accessible starting materials.[2][4]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[11]

-

Catalyst-Free Thermal Indolization: For some acid-sensitive substrates, the reaction can be carried out thermally without a catalyst.[10]

Conclusion

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a powerful and adaptable method for the construction of substituted indoles. A thorough understanding of its mechanism, the influence of substituents, and the critical role of the catalyst allows researchers to harness its full potential. From its historical roots to its modern applications in the synthesis of life-saving medicines, the Fischer indole synthesis continues to be an indispensable tool for scientists and drug development professionals.

References

- 1. scienceinfo.com [scienceinfo.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

Foreword: Beyond a Privileged Scaffold - Understanding the Sulfonyl Functional Group in Heterocyclic Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Sulfonyl-Containing Heterocycles for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, sulfonyl-containing heterocycles have established themselves as a cornerstone scaffold, present in a remarkable array of approved therapeutics.[1][2] Their prevalence is not accidental; it is a direct consequence of the unique and highly tunable physicochemical properties imparted by the sulfonyl (-SO₂-) functional group. This guide moves beyond a simple cataloging of these compounds to provide a deep, mechanistic understanding of why this functional group is so powerful. As researchers, scientists, and drug development professionals, our ability to rationally design molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles hinges on a profound grasp of these fundamental properties.

This document is structured to provide a holistic view, beginning with the core electronic and structural characteristics of the sulfonyl group, progressing to its impact on critical drug-like properties, and culminating in detailed, field-proven experimental protocols for their assessment. The goal is to equip you not just with data, but with the causal understanding required to make informed decisions in the complex, multi-parameter optimization challenge that is drug discovery.

Core Physicochemical and Structural Characteristics

The sulfonyl group's influence stems from the unique nature of the sulfur(VI) center. Its tetrahedral geometry and the highly polarized sulfur-oxygen bonds create a distinct local environment that profoundly impacts the entire molecule.

Potent Electron-Withdrawing Effects

The sulfonyl group is a powerful electron-withdrawing group, a characteristic that stems from the high electronegativity of the two oxygen atoms and the inductive effects of the sulfur atom.[1][3][4] This electronic pull has several critical consequences for a parent heterocycle:

-

Modulation of pKa: The strong inductive effect significantly influences the acidity of adjacent protons. For instance, in N-heterocycles, the presence of a sulfonyl group can dramatically increase the acidity of N-H protons, making them more likely to act as hydrogen bond donors.[4] This modulation of a compound's ionization state is crucial for controlling its solubility and ability to cross biological membranes.

-

Influence on Aromatic Systems: When attached to an aromatic heterocycle, the sulfonyl group deactivates the ring towards electrophilic substitution while altering the electron density distribution.[3] This can be strategically employed to direct further chemical modifications or to influence interactions with biological targets.

-

Enhanced Reactivity of Adjacent Centers: The electron-withdrawing nature makes adjacent carbon atoms more electrophilic, predisposing them to nucleophilic attack, a feature that can be exploited in synthesis or, if not managed, can lead to metabolic liabilities.[3]

Hydrogen Bonding Capabilities

The highly polar S=O bonds make the two sulfonyl oxygen atoms excellent hydrogen bond acceptors.[1][5][6] This is a paramount feature in drug design, as hydrogen bonding is a primary driver of drug-receptor interactions.

-

Receptor Binding: The ability to form strong, directional hydrogen bonds with amino acid residues (e.g., from lysine, arginine, or histidine) in a protein's active site is fundamental to the biological activity of many sulfonyl-containing drugs.[5][6]

-

Solubility and Crystal Packing: The sulfonyl group's hydrogen bonding capacity also influences a molecule's interaction with water, affecting its aqueous solubility. In the solid state, these interactions play a key role in crystal lattice formation, impacting properties like melting point and stability.[7][8] Studies of sulfonamide crystal structures reveal complex hydrogen-bond networks, where sulfonyl oxygens are preferred acceptors.[7][9]

Caption: Sulfonyl oxygen acting as a hydrogen bond acceptor with a protein backbone.

Impact on Key Drug-Like Properties

The intrinsic characteristics of the sulfonyl group directly translate into measurable physicochemical properties that govern a compound's ADME profile.

Lipophilicity (LogP/LogD)

Lipophilicity, the balance between water and lipid solubility, is a critical determinant of a drug's absorption, distribution, and target engagement.[10] The sulfonyl group presents a fascinating duality: it is a polar moiety that can, paradoxically, be part of a highly lipophilic molecule.

-

Balancing Act: While the S=O bonds are highly polar and contribute to aqueous solubility, the organic substituents (R groups) on the sulfur and the heterocyclic core often dominate the overall lipophilicity.[11]

-

Modulation Strategies: Medicinal chemists can fine-tune lipophilicity by altering the heterocyclic scaffold or the substituents. For instance, introducing polar groups elsewhere in the molecule can counteract the lipophilicity of a large aromatic substituent on the sulfonyl group. Conversely, strategic placement of carbon atoms, such as in bridged heterocycles, can counterintuitively reduce lipophilicity by altering the molecule's shape and solvent-accessible surface area.[12]

Table 1: Comparative Lipophilicity of Sulfonyl-Containing Heterocycles Note: These are representative values to illustrate trends. Actual values are highly dependent on the specific substituents and the experimental method used.

| Compound Class | Heterocyclic Core | Representative LogP/LogD | Key Observations |

| Sulfonamide | Thiazole | 1.5 - 3.5 | Lipophilicity is heavily influenced by substituents on the amine and the thiazole ring.[10] |

| Sulfone | Pyridine | 1.0 - 3.0 | The position of the sulfonyl group on the pyridine ring affects polarity and LogP. |

| Sulfonamide | Pyrimidine | 0.5 - 2.5 | Generally more polar than corresponding benzene derivatives, aiding solubility. |

| Sulfoximine | Phenyl | 0.0 - 2.0 | Often more polar and soluble than the corresponding sulfone, serving as a useful bioisostere.[11] |

Aqueous Solubility